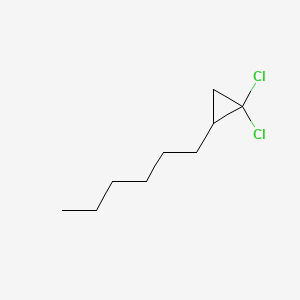
Cyclopropane, 1,1-dichloro-2-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1-dichloro-2-hexyl- is an organic compound with the molecular formula C9H16Cl2 It is a derivative of cyclopropane, a three-membered ring structure known for its high strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,1-dichloro-2-hexyl- typically involves the reaction of hexylmagnesium bromide with 1,1-dichlorocyclopropane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
C6H13MgBr+C3H4Cl2→C9H16Cl2+MgBrCl
Industrial Production Methods
Industrial production methods for cyclopropane, 1,1-dichloro-2-hexyl- are not well-documented in the literature. the general principles of Grignard reactions and the handling of cyclopropane derivatives apply. The process would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,1-dichloro-2-hexyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of alcohols or amines.
Reduction: Formation of cyclopropane with fewer chlorine atoms.
Oxidation: Formation of cyclopropane derivatives with hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
Cyclopropane, 1,1-dichloro-2-hexyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclopropane, 1,1-dichloro-2-hexyl- involves its high ring strain and the presence of reactive chlorine atoms. These features make it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane, 1,1-dichloro-: Similar in structure but lacks the hexyl group.
Cyclopropane, 1,2-dichloro-: Different substitution pattern on the cyclopropane ring.
Cyclopropane, 1,1-dichloro-2-hexyl-3-phenyl-: Contains an additional phenyl group, altering its reactivity and applications.
Uniqueness
Cyclopropane, 1,1-dichloro-2-hexyl- is unique due to the presence of both chlorine atoms and a hexyl group, which significantly influence its chemical behavior and potential applications. The combination of these substituents makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
5685-42-7 |
|---|---|
Formule moléculaire |
C9H16Cl2 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
1,1-dichloro-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Cl2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
Clé InChI |
ZDCAKKLRZDIXSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




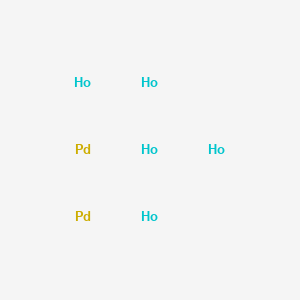
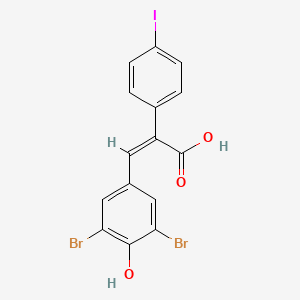

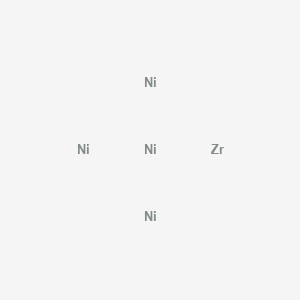
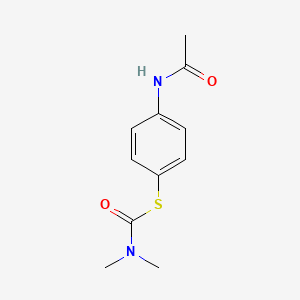

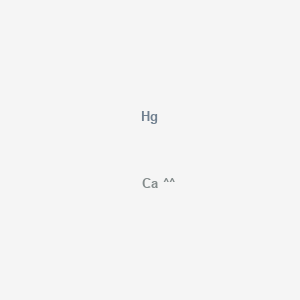
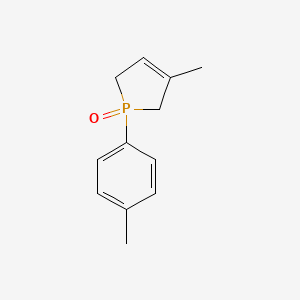
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
